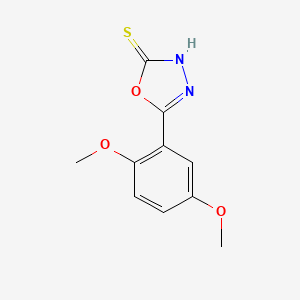

5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of 2,5-dimethoxyphenyl compounds . These are organic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .

Synthesis Analysis

While specific synthesis methods for “5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol” are not available, related compounds such as N-acyl-morpholine-4-carbothioamides have been synthesized and characterized .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-Proliferative Activities

5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol derivatives demonstrate antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Certain derivatives exhibit broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, these compounds show anti-proliferative activity against various cancer cell lines, such as prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer (Al-Wahaibi et al., 2021).

Anticancer Evaluation

Specific 1,3,4-oxadiazole derivatives bearing a 2,5-dimethoxyphenyl substituent have been identified as exhibiting excellent activity against breast cancer cell lines (Polkam et al., 2021).

Hemolytic Activity

1,3,4-oxadiazole compounds have also been evaluated for their hemolytic activity. The findings suggest that most of these compounds are active against selected microbial species with variable extent relative to reference standards, and some have been identified as having lower cytotoxicity, making them candidates for further biological screening and application (Gul et al., 2017).

Green Chemistry Applications

1,3,4-oxadiazole-2-thiol derivatives have been synthesized using an ultrasound-assisted, low-solvent, and acid/base-free method, aligning with the goals of green chemistry. These compounds have shown significant antimicrobial and antioxidant properties, suggesting their potential for treating cancer, Parkinson's, inflammatory, and diabetes diseases (Yarmohammadi et al., 2020).

Antioxidant Properties

The antioxidant properties of certain 1,3,4-oxadiazole-2-thiol derivatives have been explored, revealing their potential in abrogating oxidation by inducing the endogenous defense system and preventing radical chain reactions, suggesting their consideration as potential antioxidants for further investigations (Shehzadi et al., 2018).

Anti-Inflammatory and Anti-Thrombotic Activities

These derivatives have been investigated for their in-vitro and in-vivo anti-inflammatory activities, showing potent effects. Additionally, some compounds demonstrated a significant role in enhancing clotting time in rat models, suggesting their potential use in the development of anti-inflammatory pharmaceutical products (Basra et al., 2019).

Eigenschaften

IUPAC Name |

5-(2,5-dimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-13-6-3-4-8(14-2)7(5-6)9-11-12-10(16)15-9/h3-5H,1-2H3,(H,12,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDBODKFHNXRQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NNC(=S)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,5-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

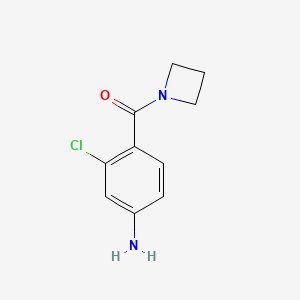

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-Butyl 3-(Trifluoromethylsulfonyloxy)-4,5,6,8-Tetrahydropyrazolo[3,4-C]Azepine-7(1H)-Carboxylate](/img/structure/B1415328.png)

![Benzenamine, 4-bromo-2-[(1-methyl-3-pyrrolidinyl)oxy]-](/img/structure/B1415329.png)

![Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate](/img/structure/B1415333.png)

![N-[4-bromo-2-(trifluoromethoxy)phenyl]azepane-1-carbothioamide](/img/structure/B1415339.png)

![3-[5-(1,3-Oxazol-5-yl)-2-furyl]thiophene-2-carboxylic acid](/img/structure/B1415342.png)